molecular formula C19H13ClN2O4 B6024346 N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide

N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide

Cat. No. B6024346
M. Wt: 368.8 g/mol
InChI Key: SQKJXVGTEMOJJK-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CNFA and has been studied extensively to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of CNFA is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been found to disrupt the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
CNFA has been found to exhibit both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes and proteins. Physiologically, it has been found to exhibit anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

CNFA has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized easily and in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of CNFA. One of the future directions is to study its potential use as an anti-cancer agent in vivo. Another future direction is to study its potential use as a pesticide in agriculture. Additionally, its potential use as a dye and as a precursor for the synthesis of other compounds can also be studied further.
In conclusion, N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand its potential uses and effects.

Synthesis Methods

The synthesis of CNFA involves the reaction between 3-chloroaniline and 5-(2-nitrophenyl)-2-furoic acid followed by acylation with acryloyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of CNFA obtained through this method is high, making it a feasible option for large-scale production.

Scientific Research Applications

CNFA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CNFA has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, CNFA has been found to exhibit fungicidal properties and has been studied for its potential use as a pesticide. In material science, CNFA has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.

properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O4/c20-13-4-3-5-14(12-13)21-19(23)11-9-15-8-10-18(26-15)16-6-1-2-7-17(16)22(24)25/h1-12H,(H,21,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKJXVGTEMOJJK-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.